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Compound of Interest

Compound Name: 6-Bromoisoquinolin-1-amine

Cat. No.: B1290191 Get Quote

An In-depth Technical Guide to 6-Bromoisoquinolin-1-amine: Synthesis, Characterization,

and Application in Drug Discovery

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Bromoisoquinolin-1-amine, a

pivotal heterocyclic intermediate in modern medicinal chemistry. Designed for researchers,

synthetic chemists, and drug development professionals, this document details the compound's

core properties, outlines robust synthetic and purification protocols, and explores its primary

application as a scaffold for potent kinase inhibitors.

Core Compound Properties and Significance
6-Bromoisoquinolin-1-amine is a strategically functionalized aromatic heterocycle. The

isoquinoline core is a well-established "privileged scaffold" in drug discovery, frequently

appearing in bioactive molecules. The primary amine at the 1-position acts as a key hydrogen

bond donor and a point for further derivatization, while the bromine atom at the 6-position

serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling

reactions. This dual functionality makes it an exceptionally valuable building block for creating

libraries of complex molecules for biological screening.

Table 1: Physicochemical Properties of 6-Bromoisoquinolin-1-amine
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Property Value Source(s)

Molecular Formula C₉H₇BrN₂ [1]

Molecular Weight 223.07 g/mol [1]

CAS Number 215453-26-2 [1]

Appearance Expected to be a solid -

Synonyms 1-Amino-6-bromoisoquinoline -

Synthesis and Purification
The synthesis of 6-Bromoisoquinolin-1-amine is most efficiently approached via a two-stage

process: first, the construction of the core 6-bromoisoquinoline ring system, followed by the

introduction of the primary amine at the C1 position.
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Caption: Overall synthetic workflow for 6-Bromoisoquinolin-1-amine.

Stage 1: Synthesis of the Precursor, 6-
Bromoisoquinoline
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The isoquinoline core is constructed using a modified Pomeranz–Fritsch reaction, which

involves the condensation of a benzaldehyde with an aminoacetal followed by acid-catalyzed

cyclization. This method is scalable and utilizes commercially available starting materials.[2]

Experimental Protocol:

Imine Formation: A mixture of 4-bromobenzaldehyde (1.0 eq) and aminoacetaldehyde

dimethyl acetal (1.0 eq) in anhydrous toluene is heated to reflux with a Dean-Stark apparatus

for 12 hours to drive the formation of the corresponding imine. The solvent is then removed

under reduced pressure.

Activation: The crude imine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to

-10 °C. Ethyl chloroformate (1.1 eq) is added, and the mixture is stirred for 10 minutes before

being allowed to warm to room temperature.

Phosphonate Formation: Trimethyl phosphite (1.1 eq) is added dropwise, and the reaction is

stirred for 10 hours at room temperature. The solvent is then evaporated under vacuum.

Cyclization: The residue is dissolved in anhydrous dichloromethane (DCM), cooled to 0 °C,

and titanium tetrachloride (TiCl₄, 4.0 eq) is added dropwise. The reaction is then heated to

40 °C and stirred for 6 days.

Work-up and Isolation: The reaction is carefully quenched by pouring it onto ice. The pH is

adjusted to 8-9 with 6N NaOH solution. The aqueous layer is extracted three times with ethyl

acetate. The combined organic layers are then extracted with 3M HCl. The acidic aqueous

layer is collected, its pH is adjusted to 7-8 with 3N NaOH, and it is extracted twice with ethyl

acetate. The final combined organic layers are dried over anhydrous sodium sulfate, filtered,

and concentrated to yield crude 6-bromoisoquinoline.[2]

Stage 2: Amination of 6-Bromoisoquinoline
The introduction of the amine at the C1 position is a critical step. The isoquinoline ring is

electron-deficient, particularly at the C1 and C3 positions, making it susceptible to nucleophilic

aromatic substitution. Two primary methods are viable: the classical Chichibabin reaction and

the more modern, versatile Buchwald-Hartwig amination.
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Causality Behind Method Choice: While the Chichibabin reaction (using NaNH₂) is effective,

it requires harsh conditions and has a limited substrate scope. The Buchwald-Hartwig

amination offers superior functional group tolerance, milder reaction conditions, and broader

applicability, making it the preferred method in a drug discovery context where complex

downstream molecules are the ultimate target.

Representative Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the amination of haloquinolines and

related heterocycles, using an ammonia surrogate to form the primary amine.

Reaction Setup: In an oven-dried Schlenk flask under an inert argon atmosphere, combine

6-bromoisoquinoline (1.0 eq), Pd₂(dba)₃ (0.025 eq), and the phosphine ligand XPhos (0.06

eq).

Reagent Addition: Add anhydrous dioxane via syringe. To the stirred mixture, add a 1.0 M

solution of lithium bis(trimethylsilyl)amide (LHMDS) in THF (1.5 eq) dropwise at room

temperature. LHMDS serves as a highly effective ammonia equivalent.

Reaction: Heat the mixture to 100 °C and stir for 12-16 hours. Reaction progress should be

monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with

ethyl acetate and quench with water. Separate the organic layer, wash with brine, dry over

anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification
The crude 6-Bromoisoquinolin-1-amine is purified to ≥95% purity, suitable for subsequent

synthetic steps.

Column Chromatography: The crude residue is subjected to flash column chromatography

on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 100%

hexanes) and gradually increasing the polarity with ethyl acetate, is typically effective.

Fractions are collected and analyzed by TLC.
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Recrystallization (Optional): For obtaining highly pure material, the product from

chromatography can be recrystallized from a suitable solvent system, such as ethyl

acetate/hexanes or dichloromethane/pentane.[3]

Analytical Characterization
Confirming the identity and purity of the final compound is a critical self-validating step. The

following data are predicted based on analyses of closely related structures, such as 6-

bromoquinoline and other substituted isoquinolines.[4][5]

Table 2: Expected Analytical Data for 6-Bromoisoquinolin-1-amine

Technique Parameter Expected Observation

¹H NMR Chemical Shift (δ, ppm)

Aromatic protons expected in

the 6.8-8.5 ppm range. A broad

singlet for the -NH₂ protons.

Key signals would include

doublets for H5 and H7, and a

characteristic pair of doublets

for H3 and H4.

¹³C NMR Chemical Shift (δ, ppm)

Aromatic carbons expected in

the 100-155 ppm range. The

C1 bearing the amine group

would be significantly upfield.

Mass Spec (ESI+) Molecular Ion (m/z)

[M+H]⁺ at ~223.0 and ~225.0.

The characteristic 1:1 isotopic

pattern is the definitive

signature of a

monobrominated compound

(⁷⁹Br and ⁸¹Br isotopes).[4]

HPLC (RP) Purity
≥95% (UV detection at 254

nm).
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Applications in Drug Discovery: A Scaffold for
ROCK Inhibitors
The primary application of 6-Bromoisoquinolin-1-amine in contemporary drug discovery is as

a foundational scaffold for the synthesis of Rho-associated kinase (ROCK) inhibitors.[6][7]

The Rho/ROCK Signaling Pathway
The Rho/ROCK pathway is a central regulator of cell shape, motility, and contraction.[8]

Dysregulation of this pathway is implicated in numerous pathologies, including hypertension,

cancer metastasis, and glaucoma, making ROCK a high-value therapeutic target.[9]
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Caption: Simplified Rho/ROCK signaling pathway and the point of intervention.

Mechanism of Action as a Kinase Inhibitor
Most kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding in

the enzyme's active site. The isoquinolin-1-amine core is an excellent "hinge-binding" motif.

The primary amine forms critical hydrogen bonds with the backbone of the kinase hinge region,

anchoring the inhibitor in the ATP pocket. The bromine at the C6 position can then be replaced

using cross-coupling chemistry to install larger moieties that extend into more solvent-exposed

regions of the active site, allowing for the optimization of potency and selectivity.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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